molecular formula C12H14N4 B2722977 3-Hydrazino-6-(4-methylbenzyl)pyridazine CAS No. 16172-85-3

3-Hydrazino-6-(4-methylbenzyl)pyridazine

Cat. No.: B2722977
CAS No.: 16172-85-3
M. Wt: 214.272
InChI Key: MFVZDRKXMVXOCR-UHFFFAOYSA-N
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Description

3-Hydrazino-6-(4-methylbenzyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a hydrazino group and a 4-methylbenzyl group

Preparation Methods

The synthesis of 3-Hydrazino-6-(4-methylbenzyl)pyridazine typically involves the reaction of 6-(4-methylbenzyl)pyridazine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

3-Hydrazino-6-(4-methylbenzyl)pyridazine can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3-Hydrazino-6-(4-methylbenzyl)pyridazine can be compared with other pyridazine derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

[6-[(4-methylphenyl)methyl]pyridazin-3-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9-2-4-10(5-3-9)8-11-6-7-12(14-13)16-15-11/h2-7H,8,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVZDRKXMVXOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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